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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 565
amine, a rhodamine-based fluorescent dye, in two-photon excitation microscopy (TPEM).

ATTO 565 is a bright and photostable fluorophore, making it an excellent candidate for

advanced imaging techniques, including deep-tissue and intravital microscopy.[1][2][3]

Introduction to ATTO 565 in Two-Photon Excitation
Microscopy
Two-photon excitation microscopy is a powerful fluorescence imaging technique that utilizes

the simultaneous absorption of two long-wavelength photons to excite a fluorophore.[4][5] This

nonlinear optical process offers several advantages over traditional one-photon confocal

microscopy, including deeper tissue penetration, reduced phototoxicity and photobleaching

outside the focal volume, and inherent optical sectioning capabilities.[5][6]

ATTO 565, with its strong absorption and high fluorescence quantum yield, is well-suited for

TPEM applications.[1][2][3] Its excitation in the near-infrared (NIR) range allows for imaging

deeper into scattering biological samples.[5] The amine-reactive form of ATTO 565 enables
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straightforward conjugation to primary amines on biomolecules such as proteins, peptides, and

modified oligonucleotides, facilitating the specific labeling of targets for visualization.

Quantitative Data Presentation
The photophysical properties of ATTO 565 are crucial for designing and optimizing two-photon

imaging experiments. The following table summarizes the key quantitative data for ATTO 565.

Property Value Reference

Maximum Absorption (λabs) 563 - 564 nm [1]

Maximum Emission (λem) 590 - 592 nm [1][4]

Molar Extinction Coefficient (ε) 120,000 cm-1M-1 [1][4]

Fluorescence Quantum Yield

(Φ)
0.90

Fluorescence Lifetime (τ) 4.0 ns [4]

Molecular Weight (NHS-ester) 708 g/mol [4]

Two-Photon Absorption Cross-

Section (σ2)

Data not readily available in

GM units. However, studies

show efficient two-photon

activation with a red-shifted

local maximum around 840

nm.

Experimental Protocols
Protocol 1: Labeling of Proteins with ATTO 565 NHS-
ester
This protocol details the conjugation of ATTO 565 N-hydroxysuccinimidyl (NHS) ester to

primary amines on a target protein. NHS esters react with primary amines at alkaline pH to

form stable amide bonds.

Materials:
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ATTO 565 NHS-ester

Target protein in an amine-free buffer (e.g., 1x PBS, pH 7.2-7.4)

Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Gel filtration column (e.g., Sephadex G-25)

Elution buffer (e.g., 1x PBS, pH 7.4)

Procedure:

Protein Preparation:

Dissolve the protein in an amine-free buffer. If the protein solution contains amine-

containing substances like Tris or glycine, it must be dialyzed against 1x PBS.

Adjust the protein solution to a concentration of 1-5 mg/mL.

Dye Preparation:

Prepare a stock solution of ATTO 565 NHS-ester by dissolving it in a small amount of

anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be

prepared fresh.

Labeling Reaction:

Adjust the pH of the protein solution to 8.3-9.0 by adding the Reaction Buffer. A common

starting point is to add 1 part of 1 M sodium bicarbonate to 9 parts of the protein solution.

Add the ATTO 565 NHS-ester stock solution to the protein solution while gently vortexing.

The recommended molar ratio of dye to protein is typically between 3:1 and 10:1. This

may require optimization for your specific protein.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.
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Purification of the Conjugate:

Separate the labeled protein from unreacted dye using a gel filtration column pre-

equilibrated with the elution buffer.

The first colored band to elute is the protein-dye conjugate. A second, slower-moving band

corresponds to the free hydrolyzed dye.

Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein, can be determined

spectrophotometrically. This requires measuring the absorbance of the conjugate at 280

nm (for the protein) and at the absorption maximum of the dye (564 nm for ATTO 565).

Protocol 2: Two-Photon Excitation Microscopy of
Labeled Samples
This protocol provides a general workflow for imaging ATTO 565-labeled samples using a two-

photon microscope.

Materials and Equipment:

Two-photon laser scanning microscope

Tunable, pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser)

High numerical aperture (NA) objective lens suitable for NIR transmission

Non-descanned detectors (NDDs)

ATTO 565-labeled sample

Procedure:

Microscope Setup:
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Power on the two-photon microscope system, including the NIR laser.

Allow the laser to warm up for stable output.

Select an appropriate objective lens for your sample and imaging depth.

Sample Preparation and Mounting:

Mount your ATTO 565-labeled sample on the microscope stage. For live-cell imaging,

ensure the sample is in an appropriate imaging chamber with media.

Locating the Sample:

Start with a low laser power and a wide field of view to locate the region of interest.

Optimizing Excitation Wavelength:

Based on available data, the optimal two-photon excitation for rhodamine dyes like ATTO

565 is typically red-shifted from twice the one-photon absorption maximum. A starting

wavelength around 840 nm is recommended.

Fine-tune the excitation wavelength to maximize the fluorescence signal from your labeled

structures while minimizing background and autofluorescence.

Image Acquisition:

Set the laser power to the minimum level required for a good signal-to-noise ratio to

minimize phototoxicity.

Adjust the detector gain and offset to optimize the dynamic range of the image.

Acquire single images or Z-stacks to generate three-dimensional reconstructions of your

sample. For dynamic processes, time-lapse imaging can be performed.

Data Analysis:

Process and analyze the acquired images using appropriate software (e.g., ImageJ/Fiji,

Imaris).
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Caption: Amine Labeling Reaction Workflow.
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Caption: Two-Photon Microscopy Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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